Methyl 4-bromo-3-cyano-2-nitrophenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of phenylacetate, featuring bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-cyano-2-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of methyl phenylacetate, followed by nitration and cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-2-nitrophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted phenylacetates.
Reduction: Formation of 4-bromo-3-cyano-2-aminophenylacetate.
Hydrolysis: Formation of 4-bromo-3-cyano-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-nitrophenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-nitrophenylacetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its functional groups may interact with biological targets, influencing pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-cyano-2-nitrobenzoate
- Methyl 4-chloro-3-cyano-2-nitrophenylacetate
- Methyl 4-bromo-3-cyano-2-aminophenylacetate
Uniqueness
Methyl 4-bromo-3-cyano-2-nitrophenylacetate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of diverse organic compounds and potential pharmaceutical agents.
Properties
IUPAC Name |
methyl 2-(4-bromo-3-cyano-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(11)7(5-12)10(6)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJLYIDVHRTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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